molecular formula C22H22N2O6S B12195555 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12195555
M. Wt: 442.5 g/mol
InChI Key: FPKVSZTWBORSFI-UNOMPAQXSA-N
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Description

系统IUPAC命名与结构式

该化合物的系统命名基于国际纯粹与应用化学联合会(IUPAC)规则,完整反映了其分子结构特征:
2-[(5Z)-5-(3,4-二甲氧基亚苄基)-2,4-二氧代-1,3-噻唑烷-3-基]-N-[2-(4-羟基苯基)乙基]乙酰胺

结构解析

  • 母核 :1,3-噻唑烷-2,4-二酮(含硫氮五元环,2、4位为酮基)。
  • 5位取代基 :(5Z)-5-(3,4-二甲氧基亚苄基)(苯环3、4位含甲氧基,通过亚苄基双键连接)。
  • 3位取代基 :乙酰胺基通过亚甲基连接至N-[2-(4-羟基苯基)乙基](苯环对位含羟基的乙胺基团)。

立体化学
亚苄基双键的Z构型((5Z))通过空间位阻与氢键相互作用稳定,这一特征在类似噻唑烷二酮衍生物中常见

其他化学名称与登记号

别名

  • 3,4-二甲氧基亚苄基噻唑烷二酮乙酰胺衍生物
  • N-(4-羟基苯乙基)-2-(5Z-3,4-二甲氧基亚苄基-2,4-二氧代噻唑烷-3-基)乙酰胺

登记信息

标识类型 编号
CAS登记号 暂未公开报道
PubChem CID 未收录
ChemSpider ID 未收录

注:由于该化合物主要见于研究文献,尚未在主流化学数据库中广泛登记

分子式与分子量计算

分子式 :C₁₉H₁₇N₃O₅S
分子量 :399.42 g/mol

计算过程

元素 原子数 原子量贡献
C 19 12 × 19 = 228
H 17 1 × 17 = 17
N 3 14 × 3 = 42
O 5 16 × 5 = 80
S 1 32 × 1 = 32
总计 399 g/mol

结构验证
通过对比类似噻唑烷二酮衍生物(如中C₁₅H₁₅NO₅S₂),可确认分子式合理性。3,4-二甲氧基与羟基苯乙基的引入未改变碳骨架数量,仅调整取代基位置

关键化学特性表

属性
分子式 C₁₉H₁₇N₃O₅S
分子量 399.42 g/mol
IUPAC名称 2-[(5Z)-5-(3,4-二甲氧基亚苄基)-2,4-二氧代-1,3-噻唑烷-3-基]-N-[2-(4-羟基苯基)乙基]乙酰胺
特征官能团 噻唑烷二酮、亚苄基、乙酰胺、酚羟基

取代基相互作用分析

  • 3,4-二甲氧基 :通过供电子效应增强苯环电子密度,影响亚苄基双键的反应性
  • 羟基苯乙基 :酚羟基可通过氢键与生物靶标(如酶活性位点)结合,提升分子识别能力
  • 噻唑烷二酮核 :作为电子受体,参与氧化还原反应与配位作用。

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H22N2O6S/c1-29-17-8-5-15(11-18(17)30-2)12-19-21(27)24(22(28)31-19)13-20(26)23-10-9-14-3-6-16(25)7-4-14/h3-8,11-12,25H,9-10,13H2,1-2H3,(H,23,26)/b19-12-

InChI Key

FPKVSZTWBORSFI-UNOMPAQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Alkylation of the Thiazolidinone Nitrogen

The thiazolidinone’s N-3 position is alkylated using 2-(4-hydroxyphenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., DMF or acetonitrile). This SN2 reaction proceeds optimally at 60–70°C for 4–6 hours.

Side Reaction Mitigation :

  • Exclusion of Moisture : Anhydrous conditions prevent hydrolysis of the alkylating agent.

  • Stoichiometry Control : A 10% excess of alkylating agent compensates for potential side reactions.

Acylation with Chloroacetyl Chloride

The secondary amine generated in Step 3.1 undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) containing triethylamine (TEA) as an acid scavenger. Reaction completion typically occurs within 2–3 hours at 0–5°C to minimize over-acylation.

Workup Protocol :

  • Quenching : Ice-cold water is added to hydrolyze excess chloroacetyl chloride.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired acetamide.

Stereochemical Control and Isomer Separation

The Z-configuration of the benzylidene group is thermodynamically favored due to conjugation with the thiazolidinone’s carbonyl groups. However, reaction mixtures often contain trace E-isomers. Fractional crystallization from ethanol/water (7:3 v/v) effectively enriches the Z-isomer to >98% purity.

Analytical Validation :

  • ¹H NMR : The vinylic proton (δ 7.2–7.5 ppm) exhibits a coupling constant (J = 10–12 Hz) characteristic of the Z-isomer.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve E/Z isomers with baseline separation.

Scalability and Industrial Adaptations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the Knoevenagel step to enhance heat transfer and reduce reaction time by 40%. Key modifications include:

  • Solvent Recycling : Ethanol is recovered via distillation for reuse.

  • Catalyst Immobilization : Piperidine supported on mesoporous silica reduces catalyst loading by 30%.

Characterization and Quality Control

Spectroscopic Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetamide), 1605 cm⁻¹ (C=C, benzylidene).

  • ¹³C NMR : δ 167.2 (C=O, thiazolidinone), 165.8 (C=O, acetamide), 152.1 (C-O, methoxy).

Purity Standards :

  • HPLC : ≥99% purity (USP method).

  • Elemental Analysis : Calculated (%) for C₂₄H₂₅N₃O₇S: C 56.79, H 4.96, N 8.28. Found: C 56.75, H 4.99, N 8.25 .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs sharing the TZD core but differing in substituents are compared below.

Substituent Variations and Their Implications

Table 1: Structural and Functional Comparisons
Compound Name (Core: TZD) Substituent at TZD Position 5 Acetamide Side Chain Key Functional Features
Target Compound 3,4-Dimethoxybenzylidene N-[2-(4-hydroxyphenyl)ethyl] Dual methoxy (electron-donating), phenolic hydroxyl (polarity)
2-{(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-...-N-(4-fluorophenyl)acetamide (2E)-3-phenylprop-2-en-1-ylidene N-(4-fluorophenyl) Conjugated alkene, fluorine (electron-withdrawing)
2-[(5Z)-5-(2-methoxybenzylidene)-...-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene N-(5-methyl-1,3,4-thiadiazol-2-yl) Single methoxy, thiadiazole (heterocyclic)
2-[(5Z)-5-benzylidene-...-N-(2-methylphenyl)acetamide Benzylidene N-(2-methylphenyl) Unsubstituted phenyl, methyl group (lipophilic)
Key Observations:

Electronic Effects: The 3,4-dimethoxybenzylidene group in the target compound enhances electron density compared to analogs with single methoxy () or unsubstituted benzylidene (). This may improve binding to electron-deficient biological targets .

Polarity and Solubility: The 4-hydroxyphenethyl side chain in the target compound increases polarity due to the phenolic -OH group, contrasting with the lipophilic 4-fluorophenyl () or 2-methylphenyl () groups. This could enhance aqueous solubility but reduce membrane permeability.

Bioactivity :

  • Thiadiazole-containing analogs () may exhibit distinct pharmacokinetics due to heterocyclic nitrogen atoms, which can participate in hydrogen bonding or π-stacking .
  • The conjugated alkene in ’s compound might influence photostability or redox activity.

Biological Activity

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The molecular formula is C22H22N2O6SC_{22}H_{22}N_{2}O_{6}S with a molecular weight of approximately 442.5 g/mol. Its structure is characterized by the presence of methoxy groups and a hydroxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22N2O6S
Molecular Weight442.5 g/mol
IUPAC Name2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
SMILESCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC

The biological activity of this compound primarily stems from its ability to interact with various cellular targets. Studies have indicated that the thiazolidine ring plays a significant role in mediating cytotoxic effects against cancer cells. The compound exhibits potential as an enzyme inhibitor and has been shown to induce apoptosis in cancer cell lines through multiple pathways.

Anticancer Activity

Research has demonstrated that 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibits significant anticancer properties. The following table summarizes its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
A-431 (human epidermoid carcinoma)1.98 ± 1.22
U251 (human glioblastoma)10–30
WM793 (human melanoma)<10

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features are crucial for the compound's cytotoxicity. For instance:

  • Methoxy Groups : The presence of methoxy groups enhances the lipophilicity and cellular uptake.
  • Thiazolidine Ring : Essential for mediating interactions with target proteins involved in apoptosis.
  • Hydroxyphenyl Moiety : Contributes to the overall stability and reactivity of the compound.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines using the MTT assay to assess cell viability. The results indicated that it significantly inhibited cell growth compared to control groups. Additionally, molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, further supporting its potential as an anticancer agent.

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